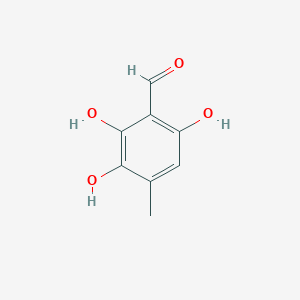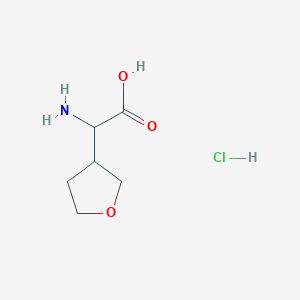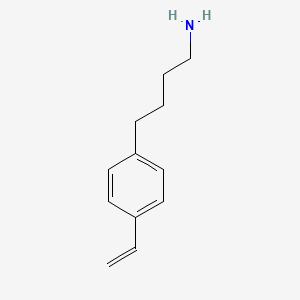
4-(4-Ethenylphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Vinylphenyl)butan-1-amine is an organic compound that features a vinyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Vinylphenyl)butan-1-amine typically involves the reaction of 4-vinylbenzyl chloride with butan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product.
Industrial Production Methods: On an industrial scale, the production of 4-(4-Vinylphenyl)butan-1-amine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(4-Vinylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated amines.
Substitution: Various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Vinylphenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, providing unique properties to the resulting materials.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength
Wirkmechanismus
The mechanism of action of 4-(4-Vinylphenyl)butan-1-amine involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Vinylaniline: Similar structure but with an aniline group instead of butan-1-amine.
4-Vinylphenol: Contains a hydroxyl group instead of an amine group.
4-Vinylbenzoic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness: 4-(4-Vinylphenyl)butan-1-amine is unique due to its combination of a vinyl group and a butan-1-amine chain, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized polymers and materials with tailored properties .
Eigenschaften
CAS-Nummer |
820973-56-6 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
4-(4-ethenylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10,13H2 |
InChI-Schlüssel |
AGZQMZAXEZEUGG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


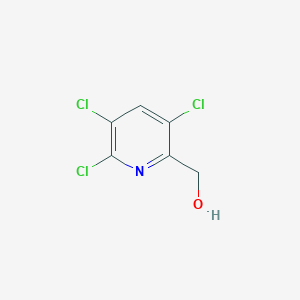
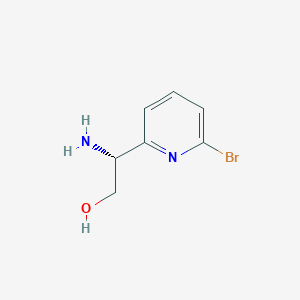
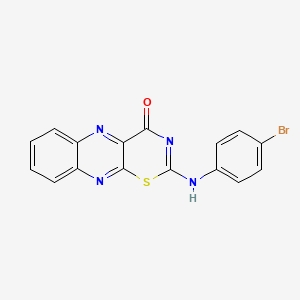
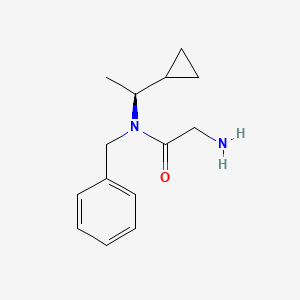
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)

![7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)


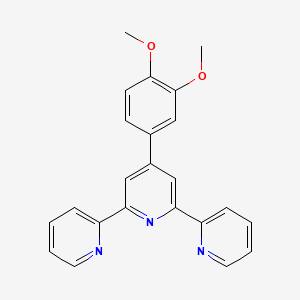
![4-[(1R)-1-Hydroxyprop-2-en-1-yl]phenol](/img/structure/B13137979.png)

